molecular formula C15H15N3O5S B5632771 N-(4-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5632771
M. Wt: 349.4 g/mol
InChI Key: ULBIXIKPJPBQLO-UHFFFAOYSA-N
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Description

N-(4-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}phenyl)acetamide, commonly known as MNSA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MNSA belongs to the class of sulfonamide compounds, which have been used as antibacterial and antitumor agents.

Scientific Research Applications

MNSA has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, MNSA has been shown to inhibit the growth of tumor cells by inducing apoptosis and reducing angiogenesis. Inflammation is a common factor in many diseases, and MNSA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, MNSA has been shown to have antibacterial and antifungal properties by inhibiting the growth of microorganisms.

Mechanism of Action

The mechanism of action of MNSA is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes are involved in various processes such as angiogenesis, inflammation, and tumor growth. By inhibiting these enzymes, MNSA can reduce the growth of tumor cells, inflammation, and microorganisms.
Biochemical and Physiological Effects:
MNSA has been shown to have various biochemical and physiological effects. In cancer research, MNSA has been shown to induce apoptosis, reduce angiogenesis, and inhibit the activity of matrix metalloproteinases. In inflammation research, MNSA has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase-2 (COX-2). In infectious disease research, MNSA has been shown to inhibit the growth of microorganisms by inhibiting the activity of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

MNSA has several advantages for lab experiments such as its stability, solubility, and low toxicity. However, MNSA has limitations such as its low water solubility, which can affect its bioavailability. MNSA also has limited studies on its pharmacokinetics and pharmacodynamics, which can limit its use in clinical settings.

Future Directions

There are several future directions for MNSA research. In cancer research, MNSA can be studied for its potential use in combination therapy with other anticancer drugs. In inflammation research, MNSA can be studied for its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis. In infectious disease research, MNSA can be studied for its potential use in developing new antibiotics and antifungal drugs.
Conclusion:
In conclusion, MNSA is a chemical compound that has been extensively studied for its potential therapeutic applications. MNSA has been studied for its potential use in cancer, inflammation, and infectious disease research. MNSA has several advantages for lab experiments such as its stability, solubility, and low toxicity. However, MNSA has limitations such as its low water solubility, which can affect its bioavailability. There are several future directions for MNSA research, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

MNSA can be synthesized by reacting 2-methyl-5-nitroaniline with p-aminobenzenesulfonamide and acetic anhydride in the presence of a catalyst. The reaction yields MNSA as a yellow solid with a melting point of 175-177°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

N-[4-[(2-methyl-5-nitrophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-10-3-6-13(18(20)21)9-15(10)17-24(22,23)14-7-4-12(5-8-14)16-11(2)19/h3-9,17H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBIXIKPJPBQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methyl-5-nitrophenyl)sulfamoyl]phenyl}acetamide

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